chemical and physical properties of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole
chemical and physical properties of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the presence of the trifluoromethyl and nitro groups, both strong electron-withdrawing moieties, this pyrazole derivative is expected to possess unique electronic and reactivity characteristics. This document outlines a plausible synthetic pathway, predicted physicochemical properties, expected spectral signatures, and key safety considerations for handling this compound. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust resource for researchers.
Introduction and Context
Pyrazole derivatives are a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents such as nitro and trifluoromethyl groups can profoundly alter the biological activity and material properties of the parent heterocycle. The nitro group, a powerful electron-withdrawing group and hydrogen bond acceptor, is a common feature in energetic materials and various therapeutic agents.[1][2] Similarly, the trifluoromethyl group is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these three components—the pyrazole ring, a nitro group, and a trifluoromethyl group—in 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole suggests a compound with significant potential for further investigation.
Molecular Structure and Identifiers
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Systematic Name: 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole
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CAS Number: 1169995-20-3[3]
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Molecular Formula: C₆H₆F₃N₃O₂[3]
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Molecular Weight: 209.13 g/mol [3]
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SMILES: CCN1C(=CC(=N1)[O-])C(F)(F)F[3]
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InChI Key: PYWUTUNKHLBVMS-UHFFFAOYSA-N[4]
| Identifier | Value | Source |
| CAS Number | 1169995-20-3 | Appchem[3] |
| Molecular Formula | C₆H₆F₃N₃O₂ | Appchem[3] |
| Molecular Weight | 209.13 g/mol | Appchem[3] |
| MDL Number | MFCD09701764 | Appchem[3] |
Proposed Synthesis Workflow
Rationale for Synthetic Strategy
The direct synthesis of polysubstituted pyrazoles can often lead to mixtures of regioisomers.[5] A more controlled approach involves the sequential functionalization of a pre-formed pyrazole ring. N-alkylation of pyrazoles is a common and generally high-yielding reaction.[6] The subsequent nitration of the N-alkylated pyrazole is anticipated to occur at a specific position due to the directing effects of the existing substituents. The electron-withdrawing trifluoromethyl group at the 5-position is expected to direct electrophilic substitution to the 3-position.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole
This step involves the N-alkylation of 5-(trifluoromethyl)-1H-pyrazole.
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Materials:
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5-(trifluoromethyl)-1H-pyrazole
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Iodoethane (or ethyl bromide)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-5-(trifluoromethyl)-1H-pyrazole.
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Step 2: Synthesis of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole
This step involves the nitration of the N-ethylated pyrazole from Step 1.
-
Materials:
-
1-ethyl-5-(trifluoromethyl)-1H-pyrazole
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Fuming nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature at 0 °C to prepare the nitrating mixture.
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Dissolve 1-ethyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a minimal amount of dichloromethane.
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Add the pyrazole solution dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash cautiously with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole.
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Caption: Proposed two-step synthesis of the target compound.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physical properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Melting Point | 40-60 °C | As a substituted pyrazole, it is likely to be a low-melting solid at room temperature. |
| Boiling Point | 220-240 °C (at 760 mmHg) | The presence of polar nitro and trifluoromethyl groups will increase the boiling point compared to unsubstituted pyrazoles. |
| Appearance | Colorless to pale yellow solid | Many nitrated aromatic compounds exhibit a yellowish color. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The ethyl and trifluoromethyl groups increase lipophilicity, while the nitro group adds polarity. |
Predicted Spectral Data
The following spectral characteristics are predicted and would be crucial for the structural confirmation of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole.
¹H NMR Spectroscopy
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¹H NMR (predicted, 400 MHz, CDCl₃) δ (ppm):
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~7.0-7.2 (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring. The deshielding effect of the adjacent nitro and trifluoromethyl groups will shift this proton downfield.
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~4.3-4.5 (q, J ≈ 7.2 Hz, 2H): The quartet represents the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.
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~1.5-1.7 (t, J ≈ 7.2 Hz, 3H): The triplet corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.
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¹³C NMR Spectroscopy
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¹³C NMR (predicted, 100 MHz, CDCl₃) δ (ppm):
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~150-155 (C): Quaternary carbon at the C3 position, attached to the nitro group.
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~140-145 (q, JCF ≈ 38 Hz): Quaternary carbon at the C5 position, attached to the trifluoromethyl group. The carbon signal is split into a quartet by the three fluorine atoms.
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~120-125 (q, JCF ≈ 270 Hz): Carbon of the trifluoromethyl group (-CF₃), appearing as a quartet with a large coupling constant.
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~110-115 (CH): Carbon at the C4 position of the pyrazole ring.
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~45-50 (CH₂): Methylene carbon of the ethyl group.
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~14-16 (CH₃): Methyl carbon of the ethyl group.
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¹⁹F NMR Spectroscopy
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¹⁹F NMR (predicted, 376 MHz, CDCl₃) δ (ppm):
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~ -60 to -65 (s, 3F): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Infrared (IR) Spectroscopy
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IR (predicted, KBr) ν (cm⁻¹):
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~3100-3150: C-H stretching of the pyrazole ring.
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~2850-3000: C-H stretching of the ethyl group.
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~1540-1560 (strong, sharp): Asymmetric stretching of the nitro group (NO₂).
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~1340-1360 (strong, sharp): Symmetric stretching of the nitro group (NO₂).
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~1100-1300 (strong, broad): C-F stretching of the trifluoromethyl group.
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~1400-1600: C=N and C=C stretching of the pyrazole ring.
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Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
209 (M⁺): Molecular ion peak.
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192 (M⁺ - OH): A potential fragmentation pattern for nitroaromatic compounds.
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180 (M⁺ - C₂H₅): Loss of the ethyl group.
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163 (M⁺ - NO₂): Loss of the nitro group.
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69 (CF₃⁺): Trifluoromethyl cation.
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Chemical Properties and Reactivity
The chemical behavior of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is dominated by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups.
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Electrophilic Aromatic Substitution: The pyrazole ring is significantly deactivated towards electrophilic substitution due to the two powerful electron-withdrawing groups. The only available position for substitution, C4, will be highly electron-deficient, making reactions like halogenation or sulfonation difficult to achieve under standard conditions.[2]
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Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring makes it more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the nitro and trifluoromethyl groups. However, displacement of the trifluoromethyl group is generally difficult. The nitro group at the C3 position could potentially be displaced by strong nucleophiles under forcing conditions.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This would provide access to 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a valuable building block for further derivatization.
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Acidity of the C4-Proton: The proton at the C4 position is expected to be relatively acidic due to the inductive effects of the adjacent electron-withdrawing groups. This could allow for deprotonation with a strong base, creating a nucleophilic center for the introduction of various substituents at this position.
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Thermal Stability: Nitro-substituted pyrazoles can be energetic compounds and may have limited thermal stability.[1] The presence of multiple electron-withdrawing groups can increase the sensitivity of the compound to heat and mechanical shock.
Safety and Handling
As a novel compound with limited toxicological data, 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole should be handled with caution, assuming it is potentially hazardous. The following precautions are based on the known hazards of related nitroaromatic and organofluorine compounds.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
-
Engineering Controls:
-
All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling to prevent static discharge.
-
As a nitro-containing compound, it may be thermally sensitive. Avoid heating without proper safety assessments (e.g., differential scanning calorimetry).[10]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.
-
-
Toxicity:
Conclusion
1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a compound with significant potential for applications in various fields of chemical research. This guide has provided a detailed, albeit largely predictive, overview of its synthesis, properties, and handling. The proposed synthetic route offers a logical and regioselective pathway to this molecule. The predicted physical and spectral data provide a baseline for its characterization. Researchers working with this or similar compounds should prioritize safety and perform thorough characterization to validate the predicted properties. The unique electronic nature of this molecule, arising from the combination of electron-withdrawing groups on the pyrazole core, makes it a compelling target for further investigation.
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